molecular formula C21H22N6O3 B12763147 2-[[4-[Butyl(2-hydroxyethyl)amino]-2-methylphenyl]azo]-5-nitrobenzene-1,3-dicarbonitrile CAS No. 83249-48-3

2-[[4-[Butyl(2-hydroxyethyl)amino]-2-methylphenyl]azo]-5-nitrobenzene-1,3-dicarbonitrile

Cat. No.: B12763147
CAS No.: 83249-48-3
M. Wt: 406.4 g/mol
InChI Key: CWYBIEDMCGLVEB-UHFFFAOYSA-N
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Description

2-[[4-[Butyl(2-hydroxyethyl)amino]-2-methylphenyl]azo]-5-nitrobenzene-1,3-dicarbonitrile is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an azo group, a nitro group, and multiple nitrile groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[Butyl(2-hydroxyethyl)amino]-2-methylphenyl]azo]-5-nitrobenzene-1,3-dicarbonitrile typically involves a multi-step process. The initial step often includes the formation of the azo group through a diazotization reaction, followed by coupling with a suitable aromatic compound. The reaction conditions usually require acidic or basic environments, depending on the specific reagents used .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[[4-[Butyl(2-hydroxyethyl)amino]-2-methylphenyl]azo]-5-nitrobenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, amines, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

2-[[4-[Butyl(2-hydroxyethyl)amino]-2-methylphenyl]azo]-5-nitrobenzene-1,3-dicarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[4-[Butyl(2-hydroxyethyl)amino]-2-methylphenyl]azo]-5-nitrobenzene-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The nitro group may also play a role in its biological activity by participating in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industrial settings .

Properties

CAS No.

83249-48-3

Molecular Formula

C21H22N6O3

Molecular Weight

406.4 g/mol

IUPAC Name

2-[[4-[butyl(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzene-1,3-dicarbonitrile

InChI

InChI=1S/C21H22N6O3/c1-3-4-7-26(8-9-28)18-5-6-20(15(2)10-18)24-25-21-16(13-22)11-19(27(29)30)12-17(21)14-23/h5-6,10-12,28H,3-4,7-9H2,1-2H3

InChI Key

CWYBIEDMCGLVEB-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCO)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N)C

Origin of Product

United States

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